1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound that features both a tert-butyl group and a trifluoromethyl group attached to a pyrazole ring. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethyl-containing compounds, have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethyl groups can participate in radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . This process can significantly alter the properties of the target molecule, potentially influencing its reactivity, stability, and interactions with other molecules.
Biochemical Pathways
The introduction of a trifluoromethyl group into a molecule can significantly influence its biochemical behavior . The tert-butyl group also has implications in various biosynthetic and biodegradation pathways .
Result of Action
The introduction of trifluoromethyl and tert-butyl groups can significantly alter the properties of the target molecule, potentially influencing its reactivity, stability, and interactions with other molecules .
Preparation Methods
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . Another approach includes the use of tert-butoxycarbonyl groups in organic transformations . Industrial production methods often utilize flow microreactor systems for the direct introduction of these groups into various organic compounds .
Chemical Reactions Analysis
1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The tert-butyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include radical and electrophilic trifluoromethylating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds due to its unique reactivity patterns.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs.
Industry: The compound is used in the production of materials with specific chemical properties.
Comparison with Similar Compounds
1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
- 1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- 1-(tert-Butyl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
These compounds share similar structural features but differ in the position and number of fluorine atoms, which can significantly impact their chemical properties and applications .
Biological Activity
1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered interest due to its unique structural features, including a tert-butyl group and a trifluoromethyl group. These modifications enhance its chemical reactivity and biological activity, making it a promising candidate in various fields, particularly in medicinal chemistry and agrochemicals.
The molecular formula of this compound is C9H11F3N2O2, with a molecular weight of 224.19 g/mol. The compound features an acidic carboxyl group, which may contribute to its biological activities by interacting with biological targets.
Property | Value |
---|---|
IUPAC Name | 1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
Molecular Formula | C9H11F3N2O2 |
Molecular Weight | 224.19 g/mol |
CAS Number | 142818-02-8 |
Melting Point | 115-117 °C |
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the ability of similar compounds to inhibit microtubule assembly, which is crucial for cancer cell proliferation. Compounds derived from pyrazoles have shown effectiveness against various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers .
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, enhancing caspase-3 activity and causing morphological changes indicative of programmed cell death at concentrations as low as 1.0 μM .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. Studies have shown that certain pyrazole derivatives exhibit selectivity towards COX-2, suggesting their potential as anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs .
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, pyrazole compounds have been investigated for their antimicrobial properties and their ability to inhibit various enzymes linked to disease processes. For instance, they have shown inhibitory effects on human deacetylase Sirtuin 2 and carbonic anhydrase .
Case Studies
Several case studies have been documented regarding the biological activity of related pyrazole compounds:
- Microtubule Destabilization : In one study, compounds similar to this compound were synthesized and evaluated for their ability to destabilize microtubules in cancer cells, showing promising results that warrant further investigation .
- Caspase Activation : Another study reported that specific pyrazole derivatives could enhance caspase activity in breast cancer cells, indicating their potential role in apoptosis induction as part of cancer therapy strategies .
- COX Inhibition : A series of substituted pyrazole derivatives were screened for COX-1 and COX-2 inhibitory activities, revealing significant anti-inflammatory effects with minimal side effects in animal models .
Properties
IUPAC Name |
1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-8(2,3)14-6(9(10,11)12)5(4-13-14)7(15)16/h4H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPZUNLSYYEDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363248 | |
Record name | 1-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142818-02-8 | |
Record name | 1-(1,1-Dimethylethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142818-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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